molecular formula C11H14O2 B1424265 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol CAS No. 217483-06-2

3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol

Cat. No. B1424265
CAS RN: 217483-06-2
M. Wt: 178.23 g/mol
InChI Key: MEJDXNJLYVQVEZ-UHFFFAOYSA-N
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Description

“3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol” is a chemical compound with the CAS Number: 217483-06-2 . It has a molecular weight of 178.23 . The IUPAC name for this compound is 3-(2,3-dihydro-1-benzofuran-5-yl)-1-propanol .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H14O2/c12-6-1-2-9-3-4-11-10(8-9)5-7-13-11/h3-4,8,12H,1-2,5-7H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical form of “this compound” is a powder . It has a boiling point of 319.1±11.0 C at 760 mmHg .

Scientific Research Applications

Natural Source and Bioactivity

Benzofuran compounds, including 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol, are a class of compounds that are ubiquitous in nature. They exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. These compounds are potential natural drug lead compounds due to their biological activities and potential applications. The discovery of novel macrocyclic benzofuran compounds with anti-hepatitis C virus activity and benzothiophene and benzofuran scaffold compounds utilized as anticancer agents highlight their importance. Additionally, novel methods for constructing benzofuran rings, such as free radical cyclization cascades and proton quantum tunneling, have been discovered, which are conducive to the construction of complex benzofuran ring systems (Miao et al., 2019).

Pharmaceutical and Antimicrobial Applications

Benzofuran derivatives have a wide range of biological activities, making them potent applications in pharmaceuticals, agriculture, and polymers. They have a vital role as pronounced inhibitors against diseases, viruses, fungus, microbes, and enzymes. The review covers the biological activities of benzofurans from 2014–2019, including antimicrobial, anti-inflammatory, antitumor, antitubercular, antidiabetic, anti-Alzheimer, antioxidant, antiviral, vasorelaxant, anti-osteoporotic, and enzyme inhibitory activities. The presence of certain functional groups, such as -OH, -OMe, sulfonamide, or halogen, greatly increases the therapeutic activities of benzofuran compounds (Dawood, 2019).

Applications in Antimicrobial Therapy

Benzofuran and its derivatives are found to be suitable structures with a wide range of biological and pharmacological applications. The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery. Benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, have been used in the treatment of skin diseases like cancer or psoriasis. The scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets (Hiremathad et al., 2015).

Safety and Hazards

The safety information for “3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol” includes several hazard statements: H315, H319, H335, H412 . Precautionary statements include P261, P264, P271, P273, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c12-6-1-2-9-3-4-11-10(8-9)5-7-13-11/h3-4,8,12H,1-2,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJDXNJLYVQVEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00698688
Record name 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00698688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

217483-06-2
Record name 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00698688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-(2,3-Dihydrobenzofuran-5-yl)propionic acid (2.00 g) was dissolved in tetrahydrofuran (20 ml), and a tetrahydrofuran-borane.tetrahydrofuran solution (1 mol/l, 11.5 ml) was added dropwise to the mixture under ice-cooling. The mixture was stirred under ice-cooling for 1 hr, and further at room temperature for 16 hr. Water was added to the reaction mixture, and 1M aqueous hydrochloric acid solution was added. The mixture was extracted with ethyl acetate, washed with water, saturated aqueous sodium hydrogen carbonate solution and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography to give the object product (1.91 g) as a colorless oil.
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2 g
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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